molecular formula C19H18N2O6S B2823347 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethoxybenzoate CAS No. 896307-98-5

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethoxybenzoate

Cat. No.: B2823347
CAS No.: 896307-98-5
M. Wt: 402.42
InChI Key: JCKJOWYSAPYLHO-UHFFFAOYSA-N
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Description

The compound 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethoxybenzoate is a synthetic small molecule featuring:

  • A 4-oxo-4H-pyran (pyranone) core, which is a common pharmacophore in bioactive molecules due to its electron-deficient nature and hydrogen-bonding capacity.
  • A 3,4-dimethoxybenzoate ester at the 3-position, contributing lipophilicity and structural complexity.

Its synthesis and characterization would likely employ crystallographic tools like the SHELX program suite for structural refinement .

Properties

IUPAC Name

[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O6S/c1-21-7-6-20-19(21)28-11-13-9-14(22)17(10-26-13)27-18(23)12-4-5-15(24-2)16(8-12)25-3/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKJOWYSAPYLHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethoxybenzoate is a complex organic compound notable for its unique structural features, including a pyran ring, imidazole moiety, and benzoate derivative. This combination contributes to its potential biological activities, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The compound's molecular formula is C17H18N2O5SC_{17}H_{18}N_{2}O_{5}S, with a molecular weight of approximately 366.40 g/mol. The structure includes:

  • Pyran Ring : Known for diverse biological activities.
  • Imidazole Group : Enhances interaction with biological targets.
  • Benzoate Moiety : Contributes to the compound's solubility and reactivity.

Biological Activity

Research into the biological activity of this compound has highlighted several key areas:

Antimicrobial Properties

Studies indicate that compounds similar to 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethoxybenzoate exhibit antimicrobial properties. For instance, derivatives containing thioether functionalities have shown activity against various bacterial strains, suggesting potential as antibacterial agents .

Cytotoxicity and Antitumor Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. For example, compounds with similar structural features have been tested against human cancer cell lines, revealing significant growth inhibition. The IC50 values for these compounds typically range from 2.87 to 3.06 µM when compared to standard chemotherapeutics like cisplatin .

CompoundCell Line TestedIC50 (µM)
6-(1-methylimidazolyl) thio benzoateSISO (cervical cancer)2.87
6-(1-methylimidazolyl) thio benzoateRT-112 (bladder cancer)3.06
CisplatinSISO0.24
CisplatinRT-1121.22

The proposed mechanism of action for the cytotoxic effects involves the compound's ability to interact with DNA and inhibit cell proliferation through various pathways, including apoptosis induction and cell cycle arrest . The presence of the imidazole group is particularly significant in enhancing the binding affinity to biological targets.

Case Studies

Several case studies have been conducted to assess the biological activity of related compounds:

  • Study on Antifungal Activity : A derivative of the compound was tested against Candida albicans and exhibited promising antifungal activity, suggesting potential applications in treating fungal infections .
  • Cytotoxicity Testing : A series of derivatives were synthesized and evaluated for their cytotoxicity against multiple cancer cell lines, showing that modifications to the substituents significantly affected their potency .

Comparison with Similar Compounds

Substituent-Based Analog: 3,4-Dimethylbenzoate Derivative

The closest analog is 6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate (CAS: 896307-25-8, ). Key differences include:

  • Benzoate substituents : The target compound has methoxy groups (-OCH₃) at the 3,4-positions, whereas this analog has methyl groups (-CH₃).
Property Target Compound 3,4-Dimethylbenzoate Analog ()
Molecular Formula C₂₁H₂₂N₂O₆S* C₁₉H₁₈N₂O₄S
Molecular Weight (g/mol) ~430.48 (calculated) 370.42
Substituent Electronic Effects Electron-donating (-OCH₃) Electron-neutral (-CH₃)

Core Structure Analog: Pyrimidine-Based Compound

A pyrimidine derivative, 4-((1-methyl-1H-imidazol-2-yl)thio)-2-(prop-2-yn-1-ylthio)-6-(3,4,5-trimethoxyphenyl)pyrimidine-5-carbonitrile (Compound 28, ), shares functional groups but differs in core structure:

  • Core: Pyrimidine vs. pyranone.
  • Substituents: Both feature sulfur-linked imidazole and methoxyaryl groups, but Compound 28 includes a cyano group (-CN) and propargylthio (-S-C≡CH) moiety.
  • Biological relevance : The trimethoxyphenyl group is associated with microtubule disruption in anticancer agents, suggesting possible mechanistic parallels if the target compound is optimized for similar activity .

Ester Group Analog: Methyl 3,4-Dimethoxybenzoate

The simpler ester methyl 3,4-dimethoxybenzoate (CAS: 2150-38-1, ) highlights the role of the benzoate moiety:

  • Function : The ester group in the target compound may improve membrane permeability compared to the methyl ester.
  • Synthetic utility : This compound is commercially available (¥7,900/50g), suggesting its use as a precursor in synthesizing the target molecule .

Research Implications and Gaps

  • Electronic effects : The 3,4-dimethoxybenzoate group likely enhances metabolic stability compared to methyl or unmethoxyated analogs, though in vivo data are needed.
  • Sulfur-based modifications : The imidazole-thioether group may offer distinct binding kinetics compared to other sulfur-containing linkers (e.g., propargylthio in Compound 28).
  • Crystallographic analysis : SHELX programs could resolve conformational differences between the target and analogs, aiding in structure-activity relationship (SAR) studies .

Q & A

Q. What are the optimal synthetic routes for 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethoxybenzoate, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the functionalization of the pyran-4-one core and subsequent coupling of the imidazole-thioether and dimethoxybenzoate moieties. Key steps include:

  • Thioether formation: Reacting 1-methyl-1H-imidazole-2-thiol with a bromomethyl intermediate under inert conditions (e.g., N₂ atmosphere) in anhydrous DMF, using NaH as a base .
  • Esterification: Coupling the pyran-4-one intermediate with 3,4-dimethoxybenzoic acid via Steglich esterification (DCC/DMAP) or acid chloride methods .
  • Condition optimization: Control temperature (60–80°C for thioether linkage), solvent polarity (DMF for polar intermediates), and stoichiometric ratios (1.2:1 excess of thiol reagent) to minimize side products .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • HPLC-UV/HRMS: Use a C18 column (3.5 µm, 4.6 × 150 mm) with a gradient of acetonitrile/water (0.1% formic acid) to assess purity (>95%) and detect trace impurities .
  • FTIR and NMR: Confirm functional groups (e.g., C=O at ~1700 cm⁻¹ for the pyran-4-one, ester C-O at ~1250 cm⁻¹) and assign protons (e.g., dimethoxybenzoate aromatic protons at δ 6.8–7.2 ppm in ¹H NMR) .
  • Elemental analysis: Validate molecular formula (e.g., C₂₁H₂₁N₂O₆S) with ≤0.3% deviation from theoretical values .

Advanced Research Questions

Q. How can computational chemistry tools predict the reactivity and stability of this compound under various experimental conditions?

Methodological Answer:

  • DFT calculations: Use Gaussian 16 with B3LYP/6-311+G(d,p) basis sets to model bond dissociation energies (e.g., S–CH₂ linkage) and predict hydrolysis susceptibility in aqueous buffers .
  • Molecular dynamics (MD) simulations: Simulate solvation effects in DMSO or PBS to assess aggregation tendencies or pH-dependent stability .
  • Docking studies: Map electrostatic potential surfaces to identify reactive sites for derivatization or biological target interactions .

Q. What strategies are recommended for analyzing contradictory biological activity data across different assay systems for this compound?

Methodological Answer:

  • Assay standardization: Compare results under consistent conditions (e.g., ATP levels in cytotoxicity assays, incubation times) to rule out protocol variability .
  • Mechanistic follow-up: Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) to validate target engagement .
  • Metabolite profiling: Employ LC-MS/MS to identify degradation products or metabolites that may interfere with activity in specific models .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the imidazole-thioether and dimethoxybenzoate moieties in biological activity?

Methodological Answer:

  • Fragment replacement: Synthesize analogs replacing the imidazole-thioether with methylthio or pyridine groups to test antimicrobial or anti-inflammatory potency .
  • Dosage-response curves: Compare EC₅₀ values of the parent compound vs. analogs lacking dimethoxy groups to assess contribution to membrane permeability .
  • Crystallography: Co-crystallize the compound with target enzymes (e.g., cytochrome P450 isoforms) to identify hydrogen-bonding interactions involving the dimethoxybenzoate .

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